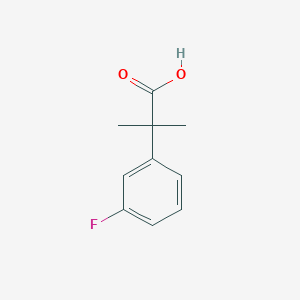

2-(3-Fluorophenyl)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKJEUSESWZLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649771 | |

| Record name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93748-20-0 | |

| Record name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Fluorophenyl)-2-methylpropanoic Acid

<

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluorophenyl)-2-methylpropanoic acid, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and presents validated analytical methodologies for its characterization and quality control. Furthermore, it discusses the compound's chemical reactivity, potential pharmacological context based on structural analogies, and essential safety protocols. This guide is intended to serve as a foundational resource for scientists, enabling informed experimental design and application development.

Introduction

This compound belongs to the class of 2-arylpropanoic acids, a scaffold of significant importance in pharmacology. The introduction of a fluorine atom on the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets, making this compound a valuable building block in drug discovery programs.[1] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential applications in inflammation and pain management research.[2][3][4] This guide synthesizes critical technical information to facilitate its use in a research and development setting.

Molecular Identity and Physicochemical Properties

The fundamental identity and key physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various experimental conditions, from reaction solvents to biological media.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 93748-20-0 | [1][5] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][5] |

| Molecular Weight | 182.19 g/mol | [1][5] |

| Chemical Structure |  | |

| InChI Key | SVKJEUSESWZLJH-UHFFFAOYSA-N | [5] |

| Predicted pKa | ~4.5 (Estimated based on benzoic acid and propanoic acid) | |

| Predicted LogP | ~2.5 (Estimated, indicating moderate lipophilicity) | |

| Appearance | White to off-white solid (Typical for this class of compounds) | |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF) | |

| Storage Conditions | Store at room temperature, sealed in a dry environment. | [6] |

Synthesis and Purification

The synthesis of 2-arylpropanoic acids can be achieved through various methods, including the carbonylation of aryl halides or the methylation of arylacetonitriles.[7][8][9] A common and reliable laboratory-scale approach involves the α-methylation of a substituted phenylacetic acid derivative.

Proposed Synthesis Workflow: α-Methylation of (3-Fluorophenyl)acetic acid

This protocol is designed as a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected before moving to the next step.

Detailed Experimental Protocol

Materials:

-

(3-Fluorophenyl)acetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Methyl Iodide (MeI)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

2M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Dianion Formation (Deprotonation):

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diisopropylamine (2.2 equivalents) to anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (2.2 equivalents) and stir for 30 minutes to form Lithium Diisopropylamide (LDA).

-

Dissolve (3-Fluorophenyl)acetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour.

-

Causality: Using two equivalents of a strong base like LDA is crucial. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon, forming the reactive nucleophilic dianion.

-

-

α-Methylation:

-

Add methyl iodide (2.5 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

-

-

Quench and Workup:

-

Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

-

Acidify the mixture to a pH of ~2 with 2M HCl.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The acidic workup is necessary to protonate the carboxylate, yielding the final carboxylic acid product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the final compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity, while spectroscopic methods confirm the structure.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.30-6.90 (m, 4H): Aromatic protons of the fluorophenyl ring. The splitting pattern will be complex due to fluorine-proton coupling.

-

δ ~1.60 (s, 6H): Two equivalent methyl groups at the C2 position.

-

δ (broad s, 1H): Carboxylic acid proton (this peak may be exchangeable with D₂O).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~182 ppm: Carboxylic acid carbonyl carbon.

-

δ ~163 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C3 of the phenyl ring).

-

δ ~145-115 ppm: Aromatic carbons.

-

δ ~45 ppm: Quaternary carbon (C2).

-

δ ~25 ppm: Methyl carbons.

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻: Expected at m/z 181.07.

-

Quality Control via RP-HPLC

A robust Reverse-Phase HPLC method is essential for assessing the purity of the synthesized compound and for its quantification in various matrices.

Validation Principle: This method is validated by ensuring system suitability (e.g., consistent retention times and peak shapes for replicate injections of a standard) before analyzing unknown samples. The use of a C18 column is logical for a compound with moderate lipophilicity.[10][11] The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.

Chemical Reactivity and Stability

The molecule possesses two primary reactive sites: the carboxylic acid group and the fluorophenyl ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions), amide bond formation (e.g., using coupling reagents like EDC/HOBt followed by an amine), and reduction to the corresponding primary alcohol (e.g., using strong reducing agents like LiAlH₄).

-

Fluorophenyl Ring: The fluorine atom is a weak deactivator and directs electrophilic aromatic substitution to the ortho and para positions relative to itself. However, the bulky 2-methylpropanoic acid group will provide significant steric hindrance, making substitution at the C2 and C4 positions challenging.

The compound is expected to be stable under standard laboratory conditions.[6] Forced degradation studies (e.g., exposure to strong acid, base, and oxidative conditions) would be necessary to fully characterize its stability profile for pharmaceutical applications.

Potential Biological and Pharmacological Context

While specific biological activity for this compound is not extensively documented in public literature, its structure is highly analogous to the "profen" class of NSAIDs (e.g., Ibuprofen, Flurbiprofen).[2][7] These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Authoritative Grounding: The rationale for investigating this compound's anti-inflammatory potential is based on established structure-activity relationships (SAR) for 2-arylpropanoic acids.[3] The presence and position of the fluorine atom could modulate the potency and selectivity for COX-1 versus COX-2, potentially leading to a differentiated therapeutic profile.[4][12] Therefore, a primary avenue of research would be to screen this compound in COX inhibition assays.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][13][14]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][15]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Wash hands thoroughly after handling.[15]

-

In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[15]

-

Conclusion

This compound is a well-defined chemical entity with clear potential as a building block or lead compound in drug discovery, particularly in the anti-inflammatory space. This guide has provided a detailed, experience-based framework for its synthesis, purification, and analysis. The established protocols and workflows are designed to be robust and self-validating, ensuring high-quality material for research. Future investigations should focus on confirming its hypothesized biological activity through in-vitro and in-vivo screening to fully elucidate its therapeutic potential.

References

-

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]

-

2-phenylpropionic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis and Reaction of 2-Mercapto-3-Arylpropanoic Acids. Taylor & Francis Online. [Link]

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health (NIH). [Link]

- Process for the preparation of 2-aryl propionic acids.

-

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. PubChem. [Link]

-

This compound. Hotelu Intercontinental Warszawa. [Link]

-

Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed. [Link]

-

An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... ResearchGate. [Link]

-

ANALYTICAL METHOD SUMMARIES. U.S. Environmental Protection Agency. [Link]

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Institutes of Health (NIH). [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Medical University of Lublin. [Link]

-

Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Keio University. [Link]

- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

-

An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]

-

Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]

Sources

- 1. CAS 93748-20-0: this compound [cymitquimica.com]

- 2. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid | Semantic Scholar [semanticscholar.org]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. This compound | 93748-20-0 [sigmaaldrich.com]

- 6. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 7. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids | MDPI [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]

- 10. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 12. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

2-(3-Fluorophenyl)-2-methylpropanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)-2-methylpropanoic Acid

Abstract

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity[1][2]. This guide provides a comprehensive overview of robust and efficient synthetic pathways for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of two primary synthetic strategies: the direct α,α-dimethylation of a 3-fluorophenylacetic acid precursor and a Grignard-based approach. This document provides detailed, step-by-step protocols, a comparative analysis of the methodologies, and discusses the critical process parameters that ensure high yield and purity.

Introduction: The Strategic Importance of Fluorinated Arylpropionic Acids

The 2-arylpropionic acids represent a privileged scaffold in drug discovery, most notably as the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs)[3][4]. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, is a well-established strategy for optimizing drug candidates[2]. This compound (CAS No. 93748-20-0) serves as a critical intermediate, leveraging the benefits of both the propionic acid moiety and the meta-positioned fluorine atom. Its synthesis is therefore of significant interest to researchers developing novel therapeutics and advanced materials. This guide aims to provide the scientific community with a detailed and practical resource for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most practical forward syntheses.

Caption: Retrosynthetic pathways for the target molecule.

-

Disconnection A (α-Alkylation): This approach involves forming the two Cα-methyl bonds. It retrosynthetically leads to 3-fluorophenylacetic acid or its corresponding ester, which serves as a readily available starting material[2][5][6]. The forward synthesis would involve a double methylation at the α-carbon.

-

Disconnection B (Aryl-Cα Bond): This strategy involves forming the bond between the aromatic ring and the quaternary α-carbon. This leads to a 3-fluorophenyl anion equivalent, such as a Grignard reagent, and a suitable electrophilic partner containing the 2-methylpropanoic acid moiety.

Synthetic Pathway I: α,α-Dimethylation of 3-Fluorophenylacetonitrile

This is arguably the most direct and efficient route, leveraging the acidity of the α-protons of an acetic acid derivative. Using the nitrile derivative enhances the acidity of the α-protons and provides a convenient precursor that can be hydrolyzed to the desired carboxylic acid in the final step. This method offers high selectivity for mono-alkylation when using specific methylating agents like dimethyl carbonate, but for exhaustive dimethylation, a strong base and an alkyl halide are standard[7].

Overall Transformation

Caption: Workflow for the α,α-dimethylation pathway.

Rationale and Mechanistic Insights

The success of this pathway hinges on the complete deprotonation of the α-carbon. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are suitable strong bases for this purpose. NaH is often preferred for its operational simplicity and cost-effectiveness. Two equivalents of base are used to drive the formation of the dianion or to ensure sequential deprotonation and alkylation occur efficiently. Methyl iodide (MeI) is a highly reactive methylating agent. The final step is a standard vigorous hydrolysis of the nitrile group to a carboxylic acid under basic conditions, followed by acidification.

Detailed Experimental Protocol

Materials:

-

3-Fluorophenylacetonitrile

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (MeI)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

-

Base Addition: The flask is charged with sodium hydride (2.2 equivalents, 60% dispersion). The mineral oil is washed away with anhydrous hexanes under nitrogen, and the remaining NaH is suspended in anhydrous THF (approx. 5 M relative to the nitrile).

-

Deprotonation: The suspension is cooled to 0°C in an ice bath. A solution of 3-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

-

Alkylation: Methyl iodide (2.5 equivalents) is added dropwise at room temperature. The reaction is typically exothermic. The temperature is maintained below 40°C with a water bath. After the addition is complete, the mixture is stirred at 40°C for 3-4 hours or until TLC/GC analysis indicates the disappearance of the starting material.

-

Hydrolysis: The reaction mixture is carefully cooled to 0°C and quenched by the slow addition of water. An aqueous solution of sodium hydroxide (e.g., 20% w/v, ~10 equivalents) is added. The mixture is heated to reflux (approx. 100-110°C) and maintained for 12-24 hours until the hydrolysis of the nitrile is complete.

-

Workup and Isolation: The mixture is cooled to room temperature and washed with diethyl ether to remove any non-acidic organic impurities. The aqueous layer is then carefully acidified to pH 1-2 with concentrated HCl while cooling in an ice bath.

-

Extraction: The acidified aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel[8].

Synthetic Pathway II: Grignard Reagent Carboxylation

This pathway constructs the molecule by forming the aryl-Cα bond. It involves the preparation of a 3-fluorophenylmagnesium halide (Grignard reagent) followed by its reaction with a suitable electrophile like 2-bromo-2-methylpropanoate, and subsequent hydrolysis. The formation of Grignard reagents is a robust and well-established method for creating carbon-carbon bonds[9].

Overall Transformation

Caption: Workflow for the Grignard-based pathway.

Rationale and Mechanistic Insights

The Grignard reaction is sensitive to moisture and requires anhydrous conditions[10]. A crystal of iodine is often used to activate the magnesium surface. 3-Bromofluorobenzene is the preferred starting material over the chloro-derivative due to its higher reactivity, while the iodo- is often more expensive. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. The final step is a standard ester hydrolysis to yield the carboxylic acid.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (one small crystal)

-

3-Bromofluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl 2-bromo-2-methylpropanoate

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: A flame-dried, three-necked flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine is fitted with a reflux condenser and a dropping funnel, all under a nitrogen atmosphere. A small amount of anhydrous THF is added to cover the magnesium. A solution of 3-bromofluorobenzene (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is initiated (indicated by heat and color change) and then the remaining solution is added at a rate to maintain a gentle reflux. After addition, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent[9].

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0°C. A solution of ethyl 2-bromo-2-methylpropanoate (1.05 equivalents) in anhydrous THF is added dropwise, keeping the temperature below 10°C. The reaction mixture is then stirred at room temperature for 2-3 hours.

-

Quenching and Hydrolysis: The reaction is quenched by slow addition to a cold saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are concentrated. To the crude ester, an aqueous solution of NaOH (10-20% w/v) is added, and the mixture is heated to reflux for 4-6 hours.

-

Workup and Isolation: The reaction mixture is cooled, and the aqueous phase is washed with ethyl acetate to remove neutral impurities. The aqueous layer is acidified to pH 1-2 with concentrated HCl while cooling.

-

Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The final product is purified as described in Pathway I.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: α,α-Dimethylation | Pathway II: Grignard Synthesis |

| Starting Materials | 3-Fluorophenylacetonitrile | 3-Bromofluorobenzene, Ethyl 2-bromo-2-methylpropanoate |

| Key Reagents | Strong base (NaH), Methyl Iodide | Magnesium metal, Halogenated ester |

| Reaction Conditions | Cryogenic to moderate temperatures; inert atmosphere | Anhydrous conditions essential; exothermic steps require control |

| Advantages | High atom economy; direct route from a common precursor. | Robust and well-understood reaction; modular approach. |

| Disadvantages | Requires careful handling of pyrophoric NaH and toxic MeI; over-alkylation can be a side reaction if not controlled. | Highly sensitive to moisture; preparation of the electrophile adds steps. |

| Overall Yield | Generally good to excellent (70-85%) | Moderate to good (50-70%) |

Conclusion

The synthesis of this compound can be reliably achieved through several strategic pathways. The α,α-dimethylation of a 3-fluorophenylacetic acid derivative, particularly the nitrile, stands out as a highly efficient and direct method, provided that appropriate safety measures for handling strong bases and alkylating agents are implemented. The Grignard-based approach offers a classic and robust alternative, valuable for its modularity and reliability, though it requires stringent anhydrous conditions. The selection of a specific pathway will ultimately depend on the available starting materials, scale of the synthesis, and the laboratory's capabilities. Both routes presented in this guide provide a solid foundation for researchers and drug development professionals to access this important fluorinated building block.

References

-

Butt, M. S., & Sultan, M. T. (2005). 2-Arylpropionic Acids: A review of their synthesis and applications. Chemical & Pharmaceutical Bulletin, 53(5), 524-528. Available at: [Link]

- Beller, M., Fischer, H., & Strutz, H. (1997). U.S. Patent No. 5,675,034. Washington, DC: U.S. Patent and Trademark Office.

-

Vogl, E. M., & Buchwald, S. L. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3421. Available at: [Link]

-

Wang, L., et al. (2014). The Preparation of 2-Fluorine Propionic Acid by Ultrasound Method. Advanced Materials Research, 936, 333-336. Available at: [Link]

- Egis Gyogyszergyar Nyrt. (2006). EP Patent No. EP1669347A1. European Patent Office.

-

Li, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 987654. Available at: [Link]

-

National Institute of Pharmaceutical Education and Research (NIPER), SAS Nagar. (2022). Grignard Reagents in Continuous Flow Synthesis. CRIPS, 16(5). Available at: [Link]

-

Autechre. (2023). The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. Autechre Blog. Available at: [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

- Instytut Chemii Przemyslowej. (2010). WO Patent No. WO2010117285A2. World Intellectual Property Organization.

- F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2008). WO Patent No. WO2008078350A2. World Intellectual Property Organization.

- Technion Research & Development Foundation Ltd. (2014). U.S. Patent Application No. 14/142,332. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). 3-Fluorophenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

-

Tundo, P., & Selva, M. (1995). 2-Phenylpropionic Acid. Organic Syntheses, 72, 155. Available at: [Link]

Sources

- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]

- 6. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5675034A - Process for preparing 2-(p-fluorophenyl)-2 methyl-propionic acid and 3-(p-fluorophenyl)-2-methylpropionic acid derivatives - Google Patents [patents.google.com]

- 9. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 10. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-(3-Fluorophenyl)-2-methylpropanoic Acid: Synthesis, Analysis, and Core Properties

Abstract

This technical guide provides an in-depth exploration of 2-(3-Fluorophenyl)-2-methylpropanoic acid, a key fluorinated building block in contemporary chemical research and pharmaceutical development. We will delve into its fundamental chemical and physical properties, outline a robust synthetic pathway, and present a comprehensive suite of analytical methodologies for its characterization and quality control. This document is designed to equip researchers, chemists, and drug development professionals with the critical knowledge and practical protocols necessary for the effective synthesis, purification, and analysis of this compound, ensuring high purity and reliable application in downstream processes.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid derivative characterized by a fluorine atom at the meta-position of the phenyl ring and two methyl groups at the alpha-position to the carboxyl group. This unique substitution pattern imparts specific steric and electronic properties that are valuable in the design of novel molecules.

Structure and Nomenclature

-

2D Structure:

-

IUPAC Name: this compound

-

Synonyms: 3-Fluoro-alpha,alpha-dimethylphenylacetic acid

-

CAS Number: 93748-20-0[1]

-

Molecular Formula: C₁₀H₁₁FO₂[1]

-

InChI Key: SVKJEUSESWZLJH-UHFFFAOYSA-N

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 182.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point (Predicted) | 267.7 ± 15.0 °C | [2] |

| Density (Predicted) | 1.175 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.20 ± 0.10 | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and reliable method involves the alkylation of a fluorophenylacetonitrile derivative followed by hydrolysis. This approach is favored for its relatively high yields and straightforward execution.

Recommended Synthetic Pathway: Alkylation and Hydrolysis

The rationale for this two-step pathway is its efficiency. The cyano group (-CN) activates the adjacent benzylic position, facilitating deprotonation and subsequent dialkylation with methyl iodide. The nitrile is then readily hydrolyzed under strong acidic or basic conditions to yield the desired carboxylic acid.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 2-(3-Fluorophenyl)acetonitrile This starting material can be synthesized from 3-fluorobenzyl chloride via nucleophilic substitution with sodium cyanide.

Step 2: α,α-Dimethylation of 2-(3-Fluorophenyl)acetonitrile

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 eq) as a 60% dispersion in mineral oil to anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(3-fluorophenyl)acetonitrile (1.0 eq) in anhydrous THF.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-fluorophenyl)-2-methylpropanenitrile.

Step 3: Hydrolysis to this compound

-

To the crude nitrile from the previous step, add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product as a crystalline solid or a viscous oil.

Synthesis Workflow Diagram

Sources

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-(3-Fluorophenyl)-2-methylpropanoic acid (CAS: 93748-20-0)

This compound is an organic compound that, while seemingly unassuming, represents a confluence of structural motifs highly valued in contemporary drug discovery and development. Its architecture, featuring a fluorinated aromatic ring coupled with a sterically hindered carboxylic acid, makes it a compelling building block for creating novel therapeutic agents. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed examination of this compound, intended for researchers, medicinal chemists, and drug development professionals seeking to leverage its unique characteristics.

Part 1: Core Compound Identification and Physicochemical Profile

Accurate identification is the bedrock of all scientific inquiry. The Chemical Abstracts Service (CAS) has assigned the number 93748-20-0 to this compound.[1] This unique identifier ensures unambiguous reference in global databases, procurement, and regulatory documentation.

The compound's key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 93748-20-0 | , |

| Molecular Formula | C₁₀H₁₁FO₂ | |

| Molecular Weight | 182.19 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CC(C)(c1cccc(c1)F)C(=O)O | |

| InChI Key | SVKJEUSESWZLJH-UHFFFAOYSA-N | |

| Purity (Typical) | ≥98% | |

| Storage | Room Temperature, Sealed in Dry Conditions |

Part 2: The Rationale for Use in Drug Development

The interest in this compound is not arbitrary; it stems from the strategic advantages conferred by its constituent parts. The fluorophenyl group and the gem-dimethylpropanoic acid moiety each play a critical role in influencing a larger molecule's pharmacological profile.

The Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2][3] The fluorine atom at the meta-position of the phenyl ring in this compound can:

-

Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing fluorine at a site that would otherwise be susceptible to hydroxylation can increase the compound's metabolic stability and half-life.[1][3]

-

Modulate Lipophilicity: Fluorine is highly electronegative but minimally increases steric bulk, allowing it to enhance lipophilicity (logP) and thereby improve membrane permeability and oral bioavailability.[4]

-

Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing target binding or solubility.

-

Enhance Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, potentially increasing binding affinity and selectivity.

The Carboxylic Acid and Gem-Dimethyl Group: The 2-methylpropanoic acid portion provides a carboxylic acid handle, which is versatile for forming amides, esters, or other functional groups to build larger, more complex molecules. The adjacent gem-dimethyl groups provide steric hindrance, which can protect the adjacent carbonyl group from enzymatic hydrolysis, further enhancing the metabolic stability of derivatives.

Caption: Key structural features and their contribution to desirable drug properties.

Part 3: Proposed Synthetic Workflow

While specific, scaled-up manufacturing protocols are often proprietary, a reliable and logical synthesis can be proposed based on established organic chemistry principles. A common approach involves the α-arylation of a propanoate equivalent. The following workflow outlines a plausible route starting from commercially available materials.

Workflow: Synthesis via Deprotonation and Arylation

-

Esterification: Isobutyric acid is converted to a suitable ester (e.g., methyl or ethyl isobutyrate) under standard Fischer esterification conditions (acid catalyst, corresponding alcohol) to protect the carboxylic acid.

-

Deprotonation: The α-proton of the methyl isobutyrate is removed using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) to form a stable enolate. The choice of LDA is critical to prevent side reactions like self-condensation.

-

Arylation: The enolate is then reacted with 1-bromo-3-fluorobenzene. A palladium catalyst, such as Pd₂(dba)₃, and a suitable phosphine ligand, like XPhos, are typically employed to facilitate this Buchwald-Hartwig cross-coupling reaction, forming the C-C bond between the aryl ring and the α-carbon.

-

Saponification: The resulting ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide (NaOH) in an aqueous/alcoholic solution, followed by an acidic workup to protonate the carboxylate salt.

Sources

In-Depth Technical Guide: The Hypothesized Mechanism of Action of 2-(3-Fluorophenyl)-2-methylpropanoic Acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide delineates the probable mechanism of action of 2-(3-Fluorophenyl)-2-methylpropanoic acid, a compound of significant interest within metabolic disease research. Based on extensive analysis of its structural analogs and the broader class of phenylpropanoic acid derivatives, it is strongly hypothesized that this molecule functions as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). While direct quantitative data for this specific molecule's interaction with PPAR isoforms are not presently available in the public domain, this guide provides a comprehensive framework for its investigation. We will delve into the foundational principles of PPAR signaling, present detailed experimental protocols for the characterization of its activity, and offer insights into the anticipated molecular and cellular consequences of its action. This document is intended to serve as a foundational resource for researchers seeking to elucidate the precise pharmacological profile of this compound.

Introduction: The Rationale for Investigating this compound as a PPAR Modulator

The chemical architecture of this compound places it within the well-established class of arylpropanoic acid derivatives, a scaffold renowned for its interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). The inclusion of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate receptor affinity and selectivity.[1][2][3]

PPARs are a group of ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[4][5] They exist as three distinct isotypes:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.

-

PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis. It also plays a key role in insulin sensitization.

-

PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in wound healing and inflammation.

Given the therapeutic success of PPAR agonists, such as the fibrate class of drugs (PPARα agonists) for dyslipidemia and the thiazolidinediones (PPARγ agonists) for type 2 diabetes, the exploration of novel PPAR modulators like this compound is of paramount importance.

The Core Mechanism: PPAR Activation and Downstream Signaling

The canonical mechanism of PPAR activation involves a series of well-defined molecular events. As a lipophilic molecule, this compound is expected to passively diffuse across the cell membrane and into the nucleus.

Ligand Binding and Receptor Heterodimerization

Within the nucleus, the compound is hypothesized to bind to the Ligand Binding Domain (LBD) of a PPAR isoform. This binding event induces a conformational change in the receptor, facilitating its heterodimerization with the Retinoid X Receptor (RXR).

Transcriptional Regulation of Target Genes

The activated PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the recruitment of a complex of co-activator proteins, which ultimately leads to the initiation of gene transcription. The specific set of genes regulated will depend on the PPAR isoform activated.

Diagram: The Hypothesized PPAR Signaling Pathway for this compound

Caption: Hypothesized PPAR signaling pathway of this compound.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a robust framework for this investigation.

In Vitro PPAR Binding Affinity Determination

Objective: To quantify the binding affinity of this compound to the ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled PPAR ligand (tracer) by the test compound.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in an appropriate buffer (e.g., phosphate-buffered saline with 0.01% BSA).

-

Prepare solutions of the recombinant human PPAR-LBDs (α, γ, and δ), a fluorescently labeled tracer ligand, and a terbium-labeled anti-GST antibody (assuming the LBDs are GST-tagged).

-

-

Assay Plate Preparation:

-

In a 384-well microplate, add the test compound dilutions.

-

Add the PPAR-LBD and the anti-GST antibody mixture to each well.

-

Incubate for 1 hour at room temperature to allow for antibody-LBD binding.

-

-

Tracer Addition and Incubation:

-

Add the fluorescent tracer to all wells.

-

Incubate for 4-6 hours at room temperature, protected from light, to allow for competitive binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Expected Outcome: Determination of the IC50 or Ki values of this compound for each PPAR isoform, indicating its binding affinity and selectivity.

Cell-Based PPAR Transactivation Assay

Objective: To measure the functional activity (agonist or antagonist) of this compound on each PPAR isoform in a cellular context.

Methodology: Luciferase Reporter Gene Assay

This assay utilizes a reporter gene (luciferase) under the control of a PPRE to quantify the transcriptional activity of PPARs.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector for the full-length human PPAR isoform (α, γ, or δ).

-

A reporter plasmid containing a PPRE upstream of the luciferase gene.

-

-

A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, seed the cells into a 96-well plate.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control and a known PPAR agonist as a positive control.

-

Incubate for 18-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

-

Expected Outcome: Determination of the EC50 values of this compound for each PPAR isoform, indicating its potency as an agonist.

Diagram: Experimental Workflow for Characterizing PPAR Modulators

Caption: Workflow for elucidating the PPAR modulatory activity of a test compound.

Anticipated Quantitative Data and Interpretation

While specific data for this compound is not yet available, the following table illustrates the type of quantitative data that would be generated from the described experiments and how it would be interpreted.

| Parameter | PPARα | PPARγ | PPARδ | Interpretation |

| Binding Affinity (Ki) | e.g., 0.5 µM | e.g., 5 µM | e.g., 1 µM | Indicates the concentration of the compound required to occupy 50% of the receptors. Lower values indicate higher affinity. In this example, the compound has the highest affinity for PPARα. |

| Transactivation (EC50) | e.g., 1 µM | e.g., 10 µM | e.g., 2 µM | Represents the concentration of the compound that produces 50% of the maximal response. Lower values indicate higher potency. This example suggests the compound is most potent at activating PPARα. |

Based on such data, a pharmacological profile can be established, classifying the compound as a selective agonist, a dual agonist, or a pan-agonist.

Conclusion and Future Directions

The structural characteristics of this compound provide a strong rationale for its investigation as a modulator of Peroxisome Proliferator-Activated Receptors. This technical guide has outlined the hypothesized mechanism of action and provided a detailed experimental framework for its validation and characterization.

The immediate and most critical next step is to perform the described binding and transactivation assays to generate the specific quantitative data for this compound. Subsequent research should focus on:

-

Gene Expression Analysis: Utilizing techniques such as quantitative real-time PCR (qPCR) or RNA sequencing (RNA-seq) to identify the specific downstream target genes regulated by this compound in relevant cell types (e.g., hepatocytes, adipocytes).

-

In Vivo Efficacy Studies: Evaluating the compound in animal models of metabolic diseases (e.g., db/db mice or high-fat diet-fed mice) to assess its effects on lipid profiles, glucose homeostasis, and inflammatory markers.[5]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for the desired PPAR isoform(s).

The elucidation of the precise mechanism of action of this compound will be instrumental in determining its therapeutic potential for the treatment of metabolic disorders.

References

-

Kasuga, J., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-4528. [Link]

-

Miyachi, H., et al. (2006). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Chemical & Pharmaceutical Bulletin, 54(9), 1225-1236. [Link]

-

Aoyagi, T., et al. (2002). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 12(23), 3329-3332. [Link]

-

Casimiro-Garcia, A., et al. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 16(10), 5597-5611. [Link]

-

Fracchiolla, G., et al. (2012). Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists. Bioorganic & Medicinal Chemistry, 20(6), 2141-2151. [Link]

Sources

- 1. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Blueprint for Unveiling the Therapeutic Potential of 2-(3-Fluorophenyl)-2-methylpropanoic acid: An In-depth Technical Guide to Biological Activity Screening

Abstract

The identification of novel bioactive small molecules is a cornerstone of modern drug discovery.[1][2] This guide presents a comprehensive, multi-tiered strategy for the biological activity screening of 2-(3-Fluorophenyl)-2-methylpropanoic acid, a compound of interest due to its structural motifs, which are prevalent in various therapeutic agents.[3][4] As a novel chemical entity with limited publicly available bioactivity data, a systematic and robust screening cascade is essential to elucidate its pharmacological profile. This document, intended for researchers, scientists, and drug development professionals, outlines a logical, field-proven workflow from initial high-throughput screening to hit validation and preliminary mechanism of action studies. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and emphasize the principles of data integrity and analysis that underpin a successful screening campaign.

Introduction: Rationale for Screening this compound

The compound this compound belongs to the arylpropanoic acid class of molecules. This structural family is notable for its presence in numerous clinically significant drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The introduction of a fluorine atom on the phenyl ring can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, potentially offering an improved therapeutic window over existing compounds.[3]

Given the therapeutic precedent of the arylpropanoic acid scaffold and the potential for favorable modulation by the fluorine substituent, a broad and systematic investigation into the biological activity of this compound is warranted. The primary objective of this proposed screening campaign is to identify and validate any significant biological activity, thereby determining its potential as a lead compound for therapeutic development.[5][6] This guide will lay out a "fit-for-purpose" screening cascade designed to enable swift and informed decision-making at each stage of the process.[7]

The Screening Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign relies on a tiered or cascaded approach, which is designed to efficiently sift through a large number of possibilities to identify and confirm promising "hits".[7][8][9] This strategy maximizes resource efficiency by employing broad, high-throughput assays initially, followed by more complex and targeted assays for promising candidates.[1][10]

Our proposed cascade for this compound is structured into three main phases:

-

Phase 1: Primary High-Throughput Screening (HTS): Broad, unbiased screening to identify initial areas of biological activity.

-

Phase 2: Hit Confirmation and Validation: Orthogonal and counter-screen assays to eliminate false positives and confirm the activity of initial hits.[11][12]

-

Phase 3: Secondary and Mechanistic Assays: In-depth studies to understand the dose-response relationship, selectivity, and potential mechanism of action of validated hits.

Figure 1: A proposed screening cascade for this compound.

Phase 1: Primary High-Throughput Screening (HTS)

The initial phase of screening is designed to cast a wide net to detect any potential biological activity.[2][13] For a novel compound like this compound, a dual approach combining phenotypic and target-based screening is recommended.

Phenotypic Screening: Assessing Anti-proliferative Effects

Phenotypic screening in cell-based assays provides a physiologically relevant context to identify compounds that affect cell health and proliferation, which is a hallmark of anti-cancer agents.[14][15][16]

Experimental Protocol: Cell Viability Assay (MTT/Resazurin)

-

Cell Line Selection: A panel of diverse human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293) will be used.

-

Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium. Cells are treated with a single, high concentration of the compound (e.g., 10 µM or 50 µM). Control wells will contain DMSO at the same final concentration.

-

Incubation: Plates are incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment:

-

For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation. The crystals are then solubilized with a solubilizing agent (e.g., DMSO or isopropanol).

-

For Resazurin Assay: Resazurin solution is added to each well and incubated for 1-4 hours.

-

-

Data Acquisition: The absorbance (for MTT) or fluorescence (for Resazurin) is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. A significant reduction in viability (e.g., >50%) flags the compound as a "hit".

Target-Based Screening: Enzyme Inhibition Assays

Given the structural similarity to NSAIDs, a logical starting point for target-based screening is to assess the compound's ability to inhibit cyclooxygenase (COX) enzymes.[4]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

-

Assay Principle: A colorimetric or fluorometric assay kit will be used to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.

-

Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) according to the manufacturer's protocol.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified enzyme (COX-1 or COX-2) to the assay buffer. Add this compound at a single concentration (e.g., 10 µM). A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) will be used as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: After a specified incubation period, the reaction is stopped, and the product is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. Significant inhibition of either enzyme will be considered a hit.

Phase 2: Hit Confirmation and Validation

A critical step in any screening campaign is to ensure that the initial "hits" are genuine and not artifacts of the assay system.[11][12] This phase is designed to eliminate false positives.

Figure 2: Workflow for hit confirmation and validation.

Orthogonal Assays

If a hit is identified in the primary cell viability screen, an orthogonal assay measuring a different biological endpoint, such as apoptosis, should be employed. This confirms that the observed effect is not due to an artifact of the primary assay's detection method.

Experimental Protocol: Caspase-3/7 Activity Assay

-

Principle: This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

-

Procedure: Cells are seeded and treated with the hit compound as in the viability assay.

-

Detection: After treatment, a luminogenic substrate for caspase-3/7 is added. If caspases are active, the substrate is cleaved, producing a luminescent signal.

-

Data Analysis: A significant increase in luminescence compared to the control indicates induction of apoptosis and validates the anti-proliferative hit.

Counter-Screens

Counter-screens are essential to identify compounds that interfere with the assay technology itself, rather than the biological target.[9][11] For example, if a luminescent-based assay was used, a counter-screen would determine if the compound quenches or enhances the luciferase enzyme's activity directly.

Phase 3: Secondary and Mechanistic Assays

Once a hit has been validated, the next step is to characterize its potency, selectivity, and potential mechanism of action.[17]

Dose-Response Analysis

The potency of the validated hit is determined by generating a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Experimental Protocol: IC50 Determination

-

Procedure: This follows the protocol of the validated assay (e.g., cell viability or enzyme inhibition).

-

Compound Titration: The compound is tested across a range of concentrations, typically using a 10-point serial dilution (e.g., from 100 µM down to 1 nM).

-

Data Analysis: The percentage of inhibition or activity is plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to fit the data to a sigmoidal curve and determine the IC50 value.[18]

| Parameter | Description |

| IC50/EC50 | The concentration of the compound that elicits a 50% response. |

| Hill Slope | Describes the steepness of the curve. |

| Emax | The maximum effect of the compound. |

| Table 1: Key parameters derived from dose-response curves. |

Selectivity and Mechanism of Action

If the compound is a confirmed COX inhibitor, its selectivity for COX-2 over COX-1 is a critical parameter. Further assays, such as receptor binding studies, can be employed to explore other potential targets, especially if the phenotypic screen yielded hits but the target-based screens were negative.[19][20][21]

Experimental Protocol: Radioligand Binding Assay

-

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[19]

-

Reagents: A membrane preparation containing the receptor of interest, a specific radioligand, and the test compound.

-

Procedure: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated via filtration.[20]

-

Detection: The amount of bound radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.[22]

Data Analysis and Structure-Activity Relationship (SAR)

Throughout the screening process, robust data analysis is crucial.[23][24][25] Hits are typically defined based on statistical significance, often using a threshold of three standard deviations from the mean of the negative controls.[26]

As active compounds are identified and characterized, this information feeds into an analysis of the Structure-Activity Relationship (SAR).[5][27][28] SAR explores how modifications to the chemical structure of the hit compound affect its biological activity.[29] This understanding is fundamental for medicinal chemistry efforts to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.[6][28]

Conclusion

The biological activity screening of a novel compound such as this compound requires a systematic, logical, and multi-faceted approach. The technical guide presented here outlines a robust screening cascade that begins with broad, high-throughput screens and progressively narrows the focus to validate hits and elucidate their mechanism of action. By adhering to principles of scientific integrity, employing orthogonal and counter-screen assays to ensure data quality, and leveraging the resulting data to build a structure-activity relationship, researchers can effectively and efficiently unveil the therapeutic potential of this and other novel chemical entities. This strategic blueprint provides a solid foundation for making critical decisions in the early stages of the drug discovery process.[7][30]

References

- High throughput screening of small molecule library: procedure, challenges and future. (2016).

- What is structure-activity relationship (SAR)? - Dotmatics. (n.d.).

- Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).

- A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.

- SAR: Structure Activity Relationships - Collaborative Drug Discovery. (2025).

- Cancer Cell-Based Assays - Charles River Laboratories. (n.d.).

- Structure-Activity Relationship (SAR) Analysis - Zamann Pharma Support GmbH. (n.d.).

- Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.

- The role of cell-based assays for drug discovery. (2024). News-Medical.Net.

- Cell-Based Assays - Sigma-Aldrich. (n.d.).

- Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. (2005).

- Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). NIH.

- How to Develop a Successful in vitro Screening Strategy. (n.d.).

- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (n.d.). Benchchem.

- High-Throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net.

- Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | USA. (n.d.).

- Structure Activity Relationships - Drug Design Org. (n.d.).

- High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (n.d.). PMC - NIH.

- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).

- High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.

- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC - PubMed Central.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.

- In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate.

- An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. (n.d.). Benchchem.

- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.

- Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PMC - NIH.

- Analysis of HTS data. (2017). Cambridge MedChem Consulting.

- Principles of early drug discovery. (n.d.). PMC - PubMed Central.

- Comprehensive analysis of high-throughput screening data. (2025). ResearchGate.

- Screening Cascade Development Services | Sygnature Discovery. (n.d.).

- Analysis of High Throughput Screening Assays using Cluster Enrichment. (n.d.). PMC - NIH.

- Receptor Ligand Binding Assay. (n.d.). Creative Biolabs.

- Hit validation and characterization. (2024). YouTube.

- Lead generation in drug discovery and development. (2016). YouTube.

- Building GPCR screening cascades for lead generation. (2014). Drug Target Review.

- Protocol library - Abcam. (n.d.).

- Receptor binding assay protocol | Sigma-Aldrich. (n.d.).

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). NCBI Bookshelf - NIH.

- Hit Validation - Screening. (n.d.).

- CAS 93748-20-0: this compound - CymitQuimica. (n.d.).

- Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023). YouTube.

- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (n.d.). PubMed.

Sources

- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 2. news-medical.net [news-medical.net]

- 3. CAS 93748-20-0: this compound [cymitquimica.com]

- 4. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. collaborativedrug.com [collaborativedrug.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. international-biopharma.com [international-biopharma.com]

- 8. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. youtube.com [youtube.com]

- 13. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. news-medical.net [news-medical.net]

- 16. セルベースアッセイ [sigmaaldrich.com]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 25. researchgate.net [researchgate.net]

- 26. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. What is structure-activity relationship (SAR)? [dotmatics.com]

- 28. Structure-Activity Relationship (SAR) Analysis - Zamann Pharma Support GmbH [zamann-pharma.com]

- 29. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 30. m.youtube.com [m.youtube.com]

A Technical Guide to the Identification and Validation of Therapeutic Targets for 2-(3-Fluorophenyl)-2-methylpropanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(3-Fluorophenyl)-2-methylpropanoic acid is a synthetic compound featuring a fluorinated aromatic ring and a branched carboxylic acid moiety. While its precise biological role is not extensively documented, its structural similarity to the arylpropionic acid class of molecules—many of which are known modulators of key physiological pathways—suggests significant therapeutic potential[1][2]. This guide provides a comprehensive, technically-grounded framework for the de novo identification and validation of its molecular targets. We move beyond theoretical discussions to provide actionable, field-proven experimental strategies, emphasizing the causality behind methodological choices and the importance of self-validating experimental design. This document serves as a roadmap for researchers aiming to elucidate the mechanism of action of this and other novel small molecules.

Part 1: Compound Profile and Strategic Overview

Physicochemical Landscape of this compound

The structure of this compound is characterized by a phenylpropanoic acid core, a common scaffold in pharmacology[2]. The key distinguishing features are the gem-dimethyl group on the alpha-carbon and the fluorine atom at the meta-position of the phenyl ring.

-

Arylpropionic Acid Scaffold: This group is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and loxoprofen, which are known inhibitors of cyclooxygenase (COX) enzymes[2][3]. This provides a hypothetical starting point for target investigation.

-

Fluorine Substitution: The presence of fluorine can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, by modifying its electronic characteristics[1].

Given the absence of extensive public data on this specific molecule, a phenotypic screening approach followed by robust target deconvolution is the most logical path forward.

A Multi-pronged Strategy for Target Deconvolution

Identifying a small molecule's therapeutic target is a critical step in drug discovery that bridges a phenotypic observation (e.g., cancer cell death, reduced inflammation) with a specific molecular mechanism[4][5]. Our strategy is built on a workflow that progresses from broad, unbiased screening to direct, high-confidence validation of target engagement.

This guide will detail three complementary and powerful approaches:

-

Affinity-Based Proteomics: Using the molecule as "bait" to capture its binding partners.

-

Activity-Based Protein Profiling (ABPP): Assessing the compound's effect on the functional state of entire enzyme families.

-

Label-Free Biophysical Validation: Confirming direct physical interaction between the compound and its putative target within the native cellular environment.

Part 2: Experimental Protocols for Target Identification

This section provides detailed methodologies for identifying candidate protein targets. The choice of method depends on the available resources and the chemical tractability of the lead compound.

Method 1: Affinity Chromatography coupled with Mass Spectrometry (AS-MS)

Principle: This technique relies on immobilizing the small molecule onto a solid support (e.g., beads) to selectively capture proteins that bind to it from a cell lysate or proteome extract[6][7]. The captured proteins are then eluted, identified by mass spectrometry, and quantified to distinguish specific binders from background noise[8][9].

Causality Behind Experimental Choices: AS-MS is a direct approach to finding binding partners. It is powerful because it does not presume a mechanism of action; it simply asks, "What does this molecule stick to?". The critical step is designing the affinity probe. A linker must be attached to the molecule at a position that does not interfere with its target-binding epitope. For this compound, derivatizing the carboxylic acid group is a common strategy, but this must be validated.

-

Probe Synthesis:

-